2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one
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Overview
Description
2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one is a complex organic compound belonging to the phenalenone family. Phenalenones are aromatic ketones known for their unique photophysical properties and stability
Preparation Methods
The synthesis of 2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-(1,3-benzazol-2-yl)naphthalen-2-ol, which is then reacted with glycerol to form the desired phenalenone derivative . The reaction conditions often include the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting singlet oxygen and other reactive oxygen species . In biology, it serves as a photosensitizer in antimicrobial photodynamic therapy (aPDT), where it helps generate reactive oxygen species to kill bacteria . In medicine, the compound is being explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells . Additionally, it has applications in the industry as a component in the synthesis of advanced materials and dyes .
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one involves its ability to generate reactive oxygen species (ROS) upon light irradiation. The compound acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce singlet oxygen and other ROS . These reactive species can damage cellular components, leading to cell death. The molecular targets and pathways involved include the disruption of bacterial cell membranes and the induction of oxidative stress in cancer cells .
Comparison with Similar Compounds
2-Benzoyl-3-heptoxybenzo[b]phenalen-7-one can be compared with other phenalenone derivatives, such as 2-(benzo[d]azol-2-yl)-1H-phenalen-1-one and 2,3-dihydro-3-substitutedphenyl-4H-furo3,2-cbenzopyran-4-one . These compounds share similar photophysical properties and applications but differ in their specific chemical structures and reactivity. The uniqueness of this compound lies in its heptoxy group, which enhances its solubility and photostability, making it more suitable for certain applications .
Properties
IUPAC Name |
2-benzoyl-3-heptoxybenzo[b]phenalen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O3/c1-2-3-4-5-11-19-34-31-25-18-12-17-24-28(25)26(22-15-9-10-16-23(22)30(24)33)20-27(31)29(32)21-13-7-6-8-14-21/h6-10,12-18,20H,2-5,11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPSMYEYWMKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C3=CC=CC=C3C(=O)C4=CC=CC1=C42)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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